molecular formula C23H25N3O2 B3871034 2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione

2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione

Cat. No.: B3871034
M. Wt: 375.5 g/mol
InChI Key: YNJAHRPWOASKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a naphthalene-1,4-dione core substituted with a dimethylamino group and a piperidin-1-ylanilino moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as 4-dimethylaminopyridine (DMAP) and solvents like ethanol under microwave irradiation to enhance reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact. Additionally, continuous flow reactors may be employed to streamline the synthesis process and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the dimethylamino and piperidin-1-ylanilino groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activity.

Scientific Research Applications

2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain kinases or enzymes involved in cellular signaling, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.

Properties

IUPAC Name

2-[4-(dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-25(2)16-10-11-19(21(14-16)26-12-6-3-7-13-26)24-20-15-22(27)17-8-4-5-9-18(17)23(20)28/h4-5,8-11,14-15,24H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJAHRPWOASKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)NC2=CC(=O)C3=CC=CC=C3C2=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione
Reactant of Route 2
Reactant of Route 2
2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione
Reactant of Route 3
Reactant of Route 3
2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione
Reactant of Route 4
Reactant of Route 4
2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione
Reactant of Route 5
2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione
Reactant of Route 6
2-[4-(Dimethylamino)-2-piperidin-1-ylanilino]naphthalene-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.